molecular formula C9H6FNO2 B174297 Methyl 4-cyano-2-fluorobenzoate CAS No. 175596-01-7

Methyl 4-cyano-2-fluorobenzoate

Cat. No. B174297
M. Wt: 179.15 g/mol
InChI Key: BTSFXVSAECXZNJ-UHFFFAOYSA-N
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Description

“Methyl 4-cyano-2-fluorobenzoate” is a chemical compound with the molecular formula C9H6FNO2 . It is also known by other names such as “4-Cyano-2-fluoro-benzoic acid methyl ester” and "Benzoic acid, 4-cyano-2-fluoro-, methyl ester" .


Molecular Structure Analysis

The InChI code for “Methyl 4-cyano-2-fluorobenzoate” is InChI=1S/C9H6FNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 . The Canonical SMILES is COC(=O)C1=C(C=C(C=C1)C#N)F .


Physical And Chemical Properties Analysis

“Methyl 4-cyano-2-fluorobenzoate” has a molecular weight of 179.15 g/mol . It has a computed XLogP3 value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 50.1 Ų . The compound has a complexity of 245 .

Scientific Research Applications

Electrochemical Properties

  • Electrochemical Reduction Analysis : Methyl 4-cyano-2-fluorobenzoate exhibits unique electrochemical properties. The study by Muthukrishnan and Sangaranarayanan (2010) analyzed the electrochemical reduction of methylfluorobenzoates, highlighting the importance of electron-withdrawing groups and intra-molecular stepwise dissociative electron transfer. This research is crucial for understanding the electrochemical behaviors of compounds like Methyl 4-cyano-2-fluorobenzoate (Muthukrishnan & Sangaranarayanan, 2010).

Application in Synthesis

  • Synthesis of Novel Compounds : Kudo, Furuta, and Sato (1996) demonstrated a novel synthesis pathway involving Methyl 4-cyano-2-fluorobenzoate derivatives. Their study explored the reaction of methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate, leading to the formation of 4H-1,4-benzoxazine, showcasing the compound's utility in synthesizing new chemical structures (Kudo, Furuta, & Sato, 1996).

Environmental Impact

  • Anaerobic Transformation Studies : Genthner, Townsend, and Chapman (1989) used fluorinated compounds, similar in structure to Methyl 4-cyano-2-fluorobenzoate, to study the anaerobic transformation of phenol to benzoate. Their research provides insights into environmental biodegradation processes involving similar compounds (Genthner, Townsend, & Chapman, 1989).

Safety And Hazards

“Methyl 4-cyano-2-fluorobenzoate” should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and use non-sparking tools . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

As “Methyl 4-cyano-2-fluorobenzoate” is primarily used for research and development purposes , future directions would likely involve further exploration of its properties and potential applications in various chemical reactions.

properties

IUPAC Name

methyl 4-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSFXVSAECXZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570925
Record name Methyl 4-cyano-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyano-2-fluorobenzoate

CAS RN

175596-01-7
Record name Methyl 4-cyano-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Cyano-2-fluorobenzoic acid (ABCR, 16 g; 96.90 mmol) was suspended in 300 mL of DCM. Oxalyl chloride (9 mL; 106.59 mmol) was added, followed by DMF (0.5 mL). After 3 hours at RT the yellow solution was evaporated under reduced pressure and the resulting yellow oil was taken up in anhydrous THF (150 mL) and added dropwise to a 4° C. solution of methanol (50 mL) and triethylamine (25.80 mL; 193.79 mmol; 2 eq.). An HCl solution (0.1 N, 200 mL) was added and the product was extracted with EtOAc (3×100 mL). The combined organic phases were washed with a semi-saturated NaHCO3 solution (200 mL), water (200 mL) and dried over MgSO4. Evaporation under reduced pressure gave the title compound as a light yellow solid (17.84 g, quantitative). HPLC (Method A) Rt 2.81 min (Purity: 93.9%).
Quantity
16 g
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reactant
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9 mL
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200 mL
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300 mL
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solvent
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25.8 mL
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50 mL
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solvent
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Quantity
0.5 mL
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

4-Cyano-2-fluorobenzoic acid (1 g; 6.06 mmol) was suspended in MeOH (10 mL) and 1-(3-dimethyl aminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.39 g; 7.27 mmol; 1.20 eq.) and 4-dimethylaminopyridine (70 mg; 0.61 mmol; 0.10 eq.) were added. The mixture was stirred at RT overnight.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
1-(3-dimethyl aminopropyl)-3-ethylcarbodiimide hydrochloride
Quantity
1.39 g
Type
reactant
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Quantity
70 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
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reactant
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Synthesis routes and methods III

Procedure details

A solution of methyl 4-bromo-2-fluorobenzoate (10.0 g, 43 mmol), zinc cyamide (10.0 g, 86 mmol) and palladium tetrakis(triphenylphosphine) (2.5 g, 0.64 mmol) in anhydrous N,N-dimethylformamide (100 mL) was purged with nitrogen and the mixture stirred at 80° C. overnight. After cooling, the mixture was partitioned between ethyl acetate and brine and the organic phase washed with water and concentrated. The solid was purified on silica gel using 1:5 ethyl acetate/hexane to afford the title compound (6.1 g, 80%). MS (DCI): m/z 180 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
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Quantity
2.5 g
Type
catalyst
Reaction Step One
Yield
80%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Quattropani, WHB Sauer, S Crosignani… - …, 2015 - Wiley Online Library
Sphingosine‐1‐phosphate (S1P) receptor agonists have shown promise as therapeutic agents for multiple sclerosis (MS) due to their regulatory roles within the immune, central …

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